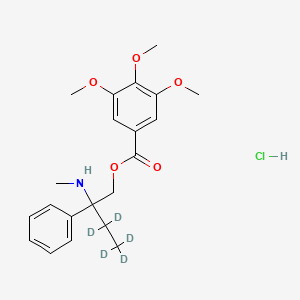

N-Demethyl Trimebutine-d5 Hydrochloride

Description

N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1) is a stable isotope-labeled metabolite of Trimebutine, a spasmolytic drug used to treat gastrointestinal disorders. The compound is deuterated at five positions, with the molecular formula C₂₁H₂₂D₅ClNO₅ and a molecular weight of 414.93 g/mol . It serves as an analytical standard for quantifying Trimebutine and its metabolites in pharmacokinetic and metabolic studies. With a purity >95% (HPLC), it is stored at +4°C and transported at room temperature . Key references include studies on its pharmacological activity and metabolic pathways .

Properties

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-LFMIHFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

The patent WO2007140611A1 describes a two-step process:

-

N-Demethylation of Trimebutine : The parent compound undergoes selective demethylation using boron tribromide (BBr₃) in dichloromethane at −20°C, yielding N-Demethyl Trimebutine.

-

Deuteration via Pd/C Catalysis : The demethylated intermediate is suspended in deuterated methanol (CD₃OD) and treated with deuterium gas (D₂) under 50 psi pressure in the presence of 10% palladium on carbon (Pd/C). This step replaces five hydrogen atoms at the 3,3,4,4,4 positions of the butyl chain with deuterium.

Key Reaction Parameters :

Isotopic Exchange in Acidic Media

An alternative method involves proton-deuterium exchange under acidic conditions:

-

The demethylated intermediate is refluxed in D₂O containing deuterated hydrochloric acid (DCl) at 80°C for 48 hours. This approach achieves >95% deuteration but requires subsequent purification to remove residual protio impurities.

Step-by-Step Synthesis Protocol

Preparation of N-Demethyl Trimebutine

-

Demethylation :

-

Deuteration :

-

Hydrochloride Salt Formation :

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies in the patent highlight Pd/C as superior to PtO₂ or Raney nickel for deuteration efficiency:

| Catalyst | Deuteration (%) | Byproducts (%) |

|---|---|---|

| Pd/C | 98 | <2 |

| PtO₂ | 92 | 5 |

| Raney Ni | 85 | 8 |

Solvent Effects

Deuterated solvents enhance isotopic purity:

Temperature and Pressure

Elevated pressure (50–60 psi) and moderate temperature (25–30°C) balance reaction rate and side-product formation:

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of deuterated acetonitrile (CD₃CN) and D₂O (0.1% TFA) achieves >99% purity:

| Parameter | Condition |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.3 minutes |

Mass Spectrometry

LC-HRMS confirms the molecular ion [M+H]⁺ at m/z 415.196 (calculated: 415.196) and isotopic pattern matching d5 labeling.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) shows absence of signals at δ 1.2–1.8 ppm (aliphatic H), confirming deuterium incorporation. Quantitative ²H NMR calculates isotopic enrichment ≥98%.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Analytical Method Development

N-Demethyl Trimebutine-d5 Hydrochloride serves as an internal standard in the development of analytical methods for quantifying trimebutine and its metabolites in biological samples. Its isotopic labeling allows for accurate differentiation between the compound and its endogenous counterparts during mass spectrometry analysis. This application is crucial for:

- Method Validation : Ensuring the reliability and accuracy of quantitative assays.

- Quality Control : Monitoring the consistency of drug formulations and their metabolites in pharmaceutical products .

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies that explore the absorption, distribution, metabolism, and excretion (ADME) of trimebutine. By utilizing this compound as a tracer, researchers can:

- Identify Metabolites : Track the metabolic pathways of trimebutine to understand its efficacy and safety profiles.

- Evaluate Drug Interactions : Assess how other substances may affect the metabolism of trimebutine .

Case Studies and Research Findings

Several studies highlight the utility of this compound in understanding drug metabolism:

- A study published in Drug Metabolism and Disposition reported the discovery of a novel metabolite of trimebutine during pharmacokinetic evaluations. The use of this compound facilitated the identification of a glucuronide conjugate, enhancing the understanding of trimebutine's metabolic profile .

- Another research article emphasized the importance of this compound in developing fit-for-purpose assays for measuring total NDMT levels in plasma, demonstrating its role in refining extraction methodologies .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound is utilized to ensure product quality through:

- Stability Testing : Monitoring the stability of trimebutine formulations over time.

- Batch Consistency : Verifying that each batch meets specified standards for active ingredients and metabolites .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Method Development | Internal standard for quantification in mass spectrometry |

| Pharmacokinetic Studies | Tracing metabolic pathways and evaluating drug interactions |

| Quality Control | Ensuring product consistency and stability testing |

| Research Findings | Identification of novel metabolites through advanced analytical techniques |

| Future Directions | Potential use in biomarker development and targeted drug delivery systems |

Mechanism of Action

The mechanism of action of N-Demethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms in the compound can affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, and excretion compared to the non-deuterated form. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares structural and isotopic features of N-Demethyl Trimebutine-d5 Hydrochloride with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₂₁H₂₂D₅ClNO₅ | 414.93 | 1286632-72-1 | Deuterated at five positions; stable isotope standard for metabolite analysis. |

| N,N-Didesmethyl Trimebutine Hydrochloride | C₂₀H₂₅ClNO₅ | 359.42 | 84333-60-8 | Non-deuterated, fully demethylated metabolite; used in metabolic pathway studies. |

| N,N-Didesmethyl Trimebutine-d5 Hydrochloride | C₂₀H₂₀D₅ClNO₅ | 400.91 | 1189893-33-1 | Deuterated variant of fully demethylated metabolite; analytical tracer. |

| Trimebutine-d5 (Parent Drug) | C₂₂H₂₄D₅NO₅ | 392.50 | N/A | Deuterated parent drug; reference for pharmacokinetic studies. |

- Key Structural Insights: Demethylation: N-Demethyl Trimebutine-d5 retains one methyl group (monodesmethyl), while N,N-Didesmethyl compounds lack both methyl groups on the amino group. This impacts polarity and metabolic stability . Deuterium Labeling: Deuterated versions (e.g., N-Demethyl-d5) are isotopically distinct, enabling precise detection via mass spectrometry without altering biological activity .

Pharmacokinetic and Toxicological Profiles

- This compound :

- Toxicity: N-demethyl metabolites generally exhibit lower toxicity compared to parent compounds due to reduced receptor binding affinity . For example, N-demethyl spinosyn degradates show distinct ecotoxicological profiles compared to pseudoaglycone derivatives .

Research Findings and Clinical Relevance

- Pharmacological Activity :

- Comparative Stability :

- Deuterated analogs (e.g., N-Demethyl-d5) exhibit enhanced chemical stability in storage, critical for long-term analytical reproducibility .

Biological Activity

N-Demethyl Trimebutine-d5 Hydrochloride (NDT-d5) is a deuterated analog of Trimebutine, primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. This article explores its biological activity, mechanisms, applications, and relevant research findings.

- Molecular Formula : C21H22D5NO5·HCl

- Molecular Weight : 414.93 g/mol

- CAS Number : 1286632-72-1

This compound does not exhibit direct pharmacological effects; instead, it serves as a research tool to study the metabolism and pharmacokinetics of Trimebutine. Its structural similarity to Trimebutine allows researchers to trace metabolic pathways using mass spectrometry (MS) techniques. The incorporation of deuterium aids in distinguishing between the labeled and unlabeled compounds during analysis, enhancing the accuracy of metabolic studies .

Biological Activity

NDT-d5 has been shown to modulate gastrointestinal motility, similar to its parent compound Trimebutine. It acts as a spasmolytic agent, alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS). The compound's ability to influence gut motility is attributed to its interaction with various receptors involved in gastrointestinal function .

Applications in Research

This compound is primarily utilized in:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimebutine.

- Metabolic Pathway Analysis : Investigating how Trimebutine is metabolized within biological systems.

- Drug Interaction Studies : Assessing potential interactions with other medications and their effects on safety profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Trimebutine | Identical core | Non-deuterated form used clinically |

| N-Methyl Trimebutine | Methyl group present | Lacks deuterium labeling |

| Butylscopolamine | Anticholinergic | Different mechanism; used primarily for spasms |

| Dicyclomine | Anticholinergic | Similar therapeutic use but different structure |

Case Studies and Research Findings

- Metabolism Study : A study by Miura et al. (1989) demonstrated the metabolic pathways of Trimebutine using NDT-d5 as an internal standard. The research highlighted the compound's stability in biological systems and its utility in tracing metabolic routes .

- Pharmacokinetics Investigation : Xue et al. (1995) utilized NDT-d5 to assess the pharmacokinetics of Trimebutine in animal models, providing insights into its absorption rates and tissue distribution .

- Drug Interaction Analysis : Roman et al. (1999) explored potential drug-drug interactions involving Trimebutine, utilizing NDT-d5 to monitor changes in metabolism when co-administered with other medications .

Q & A

Q. How to design a robust in vivo study to evaluate deuterium’s impact on neuropharmacological activity?

- Experimental Design :

- Groups : Wild-type vs. CYP2D6-humanized mice.

- Dosing : Equimolar doses of deuterated vs. non-deuterated compound.

- Endpoints : Brain/plasma ratio (via microdialysis), locomotor activity, and mAChR occupancy (PET imaging).

- Statistical Power : n ≥ 8/group to detect ≥30% difference in AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.